Synthetic Yield Superiority: Patent CN109438237B Method vs. Prior Ethyl Acrylate–PdCl₂ Route
The CN109438237B patent discloses a trichloroacetyl chloride–vinyl ethyl ether route to ethyl 3-ethoxyprop-2-enoate achieving yields of 80.8–85.7% with 98.0–98.6% GC purity across multiple examples [1]. In direct comparison, the prior art method using ethyl acrylate and ethanol under PdCl₂/polystyrene-supported benzoquinone co-catalysis yielded only 17% of the target compound alongside 78% of the undesired 3,3-diethoxypropionate by-product [1]. The alternative ethyl propiolate–ethanol addition route can reach >80% yield but relies on ethyl propiolate, which the patent explicitly identifies as expensive and unsuitable for industrialization [1]. The new method uses cheap, readily available raw materials, operates under mild conditions (25–40 °C), and recovers organic base from solid waste, establishing a quantitative yield advantage of approximately 4.7- to 5.0-fold over the ethyl acrylate–PdCl₂ route for the target product [1].
| Evidence Dimension | Isolated yield of ethyl 3-ethoxyprop-2-enoate (target product) |
|---|---|
| Target Compound Data | 80.8–85.7% yield, 98.0–98.6% GC purity (CN109438237B method, Examples 1–4) |
| Comparator Or Baseline | Ethyl acrylate + ethanol / PdCl₂ route: 17% yield of target; Ethyl propiolate + ethanol route: >80% yield but costly raw material |
| Quantified Difference | 4.7–5.0× higher yield vs. ethyl acrylate–PdCl₂ route; comparable yield vs. ethyl propiolate route but with significantly lower raw material cost |
| Conditions | Trichloroacetyl chloride + vinyl ethyl ether, then triethylamine/ethanol, then KHSO₄-catalyzed cracking; 25–40 °C, atmospheric pressure |
Why This Matters
For procurement and process development, this translates to dramatically lower cost-of-goods, reduced waste streams, and avoidance of expensive palladium catalysts and ethyl propiolate, directly impacting the economic feasibility of downstream pharmaceutical manufacturing.
- [1] Patent CN109438237B. Preparation method of 3-ethoxy ethyl acrylate. Published 2019. See Background (lines 180–218) for comparative yield data and Examples 1–4 (lines 275–328) for experimental yields. View Source
